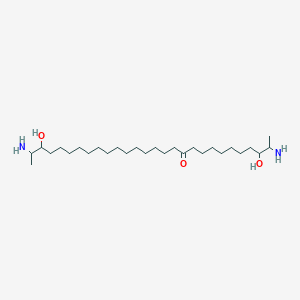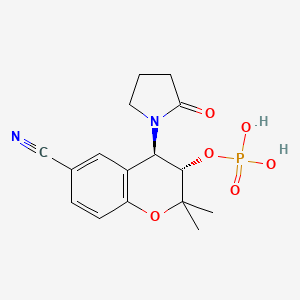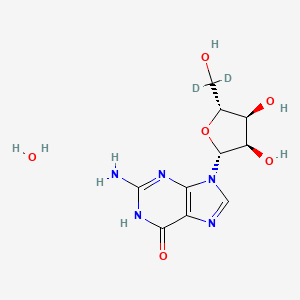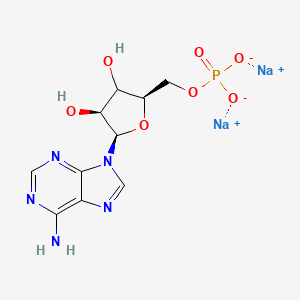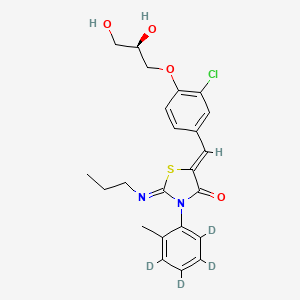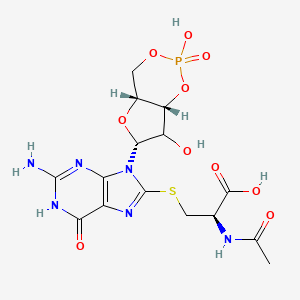![molecular formula C43H54N8O7 B15139324 cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is a cyclic peptide composed of N-methylalanine, phenylalanine, D-tryptophan, lysine, threonine, and phenylalanine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclo(D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu): Another cyclic peptide with distinct biological activities.
Cyclo(D-Trp-Lys-Thr-Phe-Pro-Phe): Known for its bioactivity and stability.
Uniqueness
Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is unique due to the presence of N-methylalanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable compound for therapeutic and industrial applications.
Properties
Molecular Formula |
C43H54N8O7 |
|---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1 |
InChI Key |
XDLJZSJKUWEHIA-ZKVPYEFOSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)[C@@H](C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


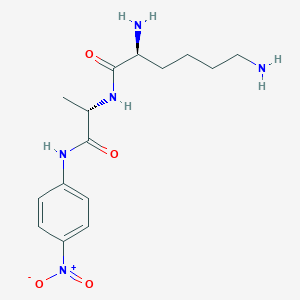
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
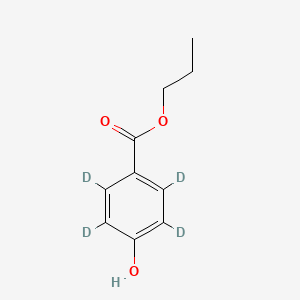
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
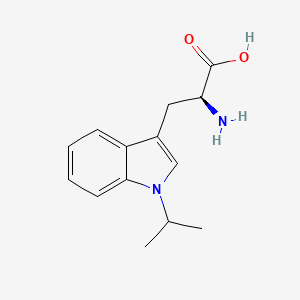
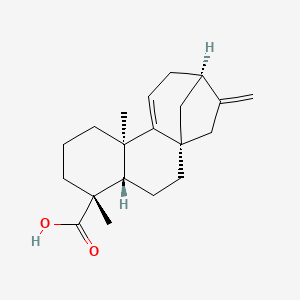
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
